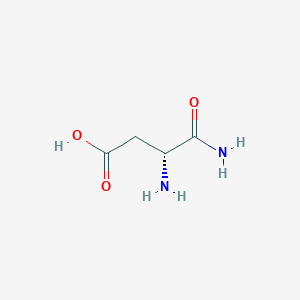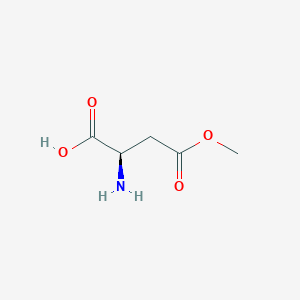
(R)-Ácido 2-amino-3-(quinolin-2-il)propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-(quinolin-2-yl)propanoic acid is a chiral amino acid derivative that features a quinoline moiety attached to the alpha carbon of the amino acid backbone
Aplicaciones Científicas De Investigación
®-2-Amino-3-(quinolin-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-cancer and anti-inflammatory agents.
Biological Studies: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways involving quinoline derivatives.
Chemical Synthesis: It acts as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Industrial Applications: The compound is utilized in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to have a wide range of biological and pharmacological activities . They are often used in drug discovery due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Quinoline derivatives are known to have a variety of applications in medicinal and synthetic organic chemistry, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to have a variety of biological and pharmacological activities, suggesting that they may have significant molecular and cellular effects .
Action Environment
The synthesis of quinoline derivatives has been reported to involve green reaction protocols, suggesting that environmental factors may play a role in their synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(quinolin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and a suitable amino acid precursor.
Formation of the Quinoline Derivative: The quinoline moiety is introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts.
Amino Acid Coupling: The quinoline derivative is then coupled with an amino acid precursor using peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(quinolin-2-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-(quinolin-2-yl)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure without the amino acid moiety, used as a scaffold in drug design.
2-Aminoquinoline: Lacks the propanoic acid side chain, used in the synthesis of antimalarial drugs.
3-Quinolinecarboxylic acid: Contains a carboxylic acid group at the third position, used in the synthesis of antibacterial agents.
Uniqueness
®-2-Amino-3-(quinolin-2-yl)propanoic acid is unique due to its chiral nature and the presence of both an amino acid backbone and a quinoline moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and synthetic organic chemistry .
Propiedades
IUPAC Name |
(2R)-2-amino-3-quinolin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSRGSNAKKNNI-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














